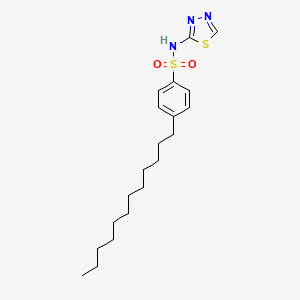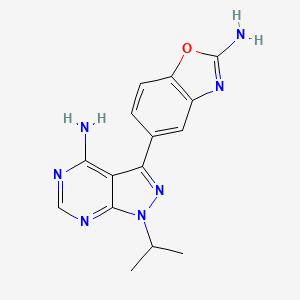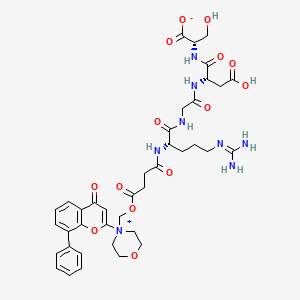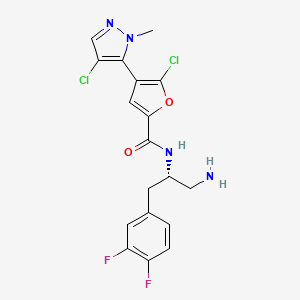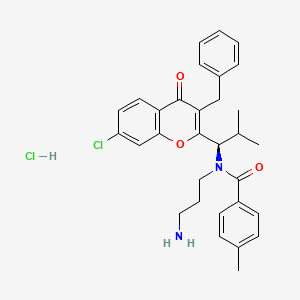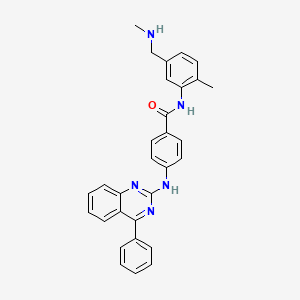
BMS-833923
Descripción general
Descripción
BMS-833923 es un compuesto orgánico sintético que funciona como un potente inhibidor de la vía de señalización Hedgehog. Esta vía es crucial para el desarrollo embrionario y el mantenimiento de los tejidos en los adultos. This compound se dirige específicamente al receptor Smoothened, un componente clave de esta vía, y ha mostrado promesa en el tratamiento de varios cánceres, incluida la leucemia mieloide aguda y el meduloblastoma .
Aplicaciones Científicas De Investigación
BMS-833923 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar la vía de señalización Hedgehog y su papel en varios procesos biológicos.
Medicina: Clínicamente, this compound se está investigando por su potencial para tratar varios cánceres, incluida la leucemia mieloide aguda, la leucemia mieloide crónica y el meduloblastoma. .
Análisis Bioquímico
Biochemical Properties
BMS-833923 interacts with the protein Smoothened (SMO), a key component of the Hedgehog signaling pathway . By blocking the binding of cyclopamine (a naturally occurring SMO inhibitor) to SMO, this compound inhibits the Hedgehog signaling pathway . This interaction with SMO is crucial for its biochemical activity .
Cellular Effects
This compound has been shown to inhibit Gli1 and PTCH1 expression in cell lines . These proteins are components of the Hedgehog signaling pathway, and their inhibition leads to reduced cell proliferation and induced apoptosis . Therefore, this compound can significantly influence cell function by altering cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Smoothened protein, thereby blocking the Hedgehog signaling pathway . This leads to the inhibition of downstream proteins such as Gli1 and PTCH1, resulting in reduced cell proliferation and induced apoptosis .
Dosage Effects in Animal Models
In a Phase I study, this compound was administered in escalating dose cohorts as monotherapy or in combination with other drugs in subjects with relapsed or refractory Multiple Myeloma . The trial aimed to identify a maximum tolerated dose and evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics
Metabolic Pathways
Given its role as a Smoothened antagonist, it is likely to be involved in the metabolism of the Hedgehog signaling pathway .
Transport and Distribution
Given its role as a Smoothened antagonist, it is likely to be distributed wherever the Hedgehog signaling pathway is active .
Subcellular Localization
Given its role as a Smoothened antagonist, it is likely to be localized wherever the Smoothened protein is present .
Métodos De Preparación
BMS-833923 se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de compuestos aromáticos y heterocíclicos específicosLas condiciones de reacción a menudo requieren el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
BMS-833923 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales en la estructura de la benzamida.
Reducción: Esta reacción se puede utilizar para alterar la parte de quinazolina.
Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen halógenos y nucleófilos, que pueden reemplazar átomos o grupos específicos dentro de la molécula.
Productos Principales: Los productos principales formados a partir de estas reacciones son versiones modificadas de this compound con grupos funcionales alterados, que pueden afectar su actividad biológica
Mecanismo De Acción
BMS-833923 ejerce sus efectos uniéndose al receptor Smoothened, una proteína similar a un receptor acoplado a proteína G que regula la vía de señalización Hedgehog. Al inhibir este receptor, this compound evita la activación de efectores aguas abajo como GLI1 y PTCH1, que están involucrados en la proliferación, diferenciación y supervivencia celular. Esta inhibición interrumpe la vía de señalización, lo que lleva a una reducción del crecimiento tumoral y un aumento de la sensibilidad a la quimioterapia .
Comparación Con Compuestos Similares
BMS-833923 es único entre los inhibidores de la vía Hedgehog debido a su alta especificidad y potencia. Los compuestos similares incluyen:
Vismodegib: Otro inhibidor de Smoothened utilizado en el tratamiento del carcinoma de células basales.
Sonidegib: Un inhibidor de Smoothened con aplicaciones en el tratamiento del carcinoma de células basales avanzado.
Glasdegib: Se utiliza en combinación con citarabina de dosis baja para el tratamiento de la leucemia mieloide aguda de novo en pacientes adultos. This compound se destaca por su gama más amplia de aplicaciones tanto en malignidades hematológicas como no hematológicas
Propiedades
IUPAC Name |
N-[2-methyl-5-(methylaminomethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N5O/c1-20-12-13-21(19-31-2)18-27(20)33-29(36)23-14-16-24(17-15-23)32-30-34-26-11-7-6-10-25(26)28(35-30)22-8-4-3-5-9-22/h3-18,31H,19H2,1-2H3,(H,33,36)(H,32,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRGBHZCJLIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC)NC(=O)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059734-66-5 | |
| Record name | BMS-833923 free base anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059734665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-833923 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-833923 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41J7ZJ239R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


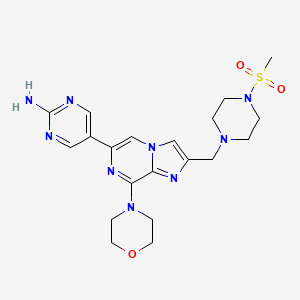
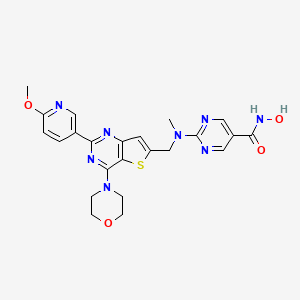
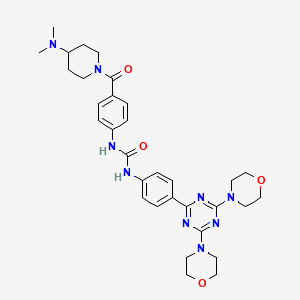
![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)


![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)
![2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B612129.png)
